molecular formula C13H15F3 B1390606 (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene CAS No. 1186195-02-7

(1-Cyclopentyl-2,2,2-trifluoroethyl)benzene

Cat. No.: B1390606
CAS No.: 1186195-02-7
M. Wt: 228.25 g/mol
InChI Key: ARLVCTCWZLGJGD-UHFFFAOYSA-N
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Description

(1-Cyclopentyl-2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C13H15F3 It is characterized by the presence of a cyclopentyl group and a trifluoroethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene typically involves the reaction of cyclopentylmagnesium bromide with 2,2,2-trifluoroethylbenzene under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to facilitate the reaction. The product is then purified using standard techniques such as distillation or chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often incorporating advanced purification methods to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of reduced derivatives.

    Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst, elevated temperatures and pressures.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products Formed:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives with fewer double bonds or hydrogenated products.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.

Scientific Research Applications

(1-Cyclopentyl-2,2,2-trifluoroethyl)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties. Research may focus on its effects on specific biological pathways and its potential as a pharmaceutical agent.

    Industry: Utilized in the development of specialty chemicals and materials. Its unique properties may be harnessed in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels. The trifluoroethyl group can influence the compound’s lipophilicity and binding affinity, affecting its overall activity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

    (2,2,2-Trifluoroethyl)benzene: Similar in structure but lacks the cyclopentyl group. It serves as a simpler analog for comparison.

    Cyclopentylbenzene: Contains the cyclopentyl group but lacks the trifluoroethyl group. Useful for studying the effects of fluorination on chemical properties.

Uniqueness: (1-Cyclopentyl-2,2,2-trifluoroethyl)benzene is unique due to the presence of both the cyclopentyl and trifluoroethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The trifluoroethyl group enhances the compound’s stability and lipophilicity, while the cyclopentyl group influences its steric and electronic properties.

Properties

IUPAC Name

(1-cyclopentyl-2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3/c14-13(15,16)12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLVCTCWZLGJGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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